Alkylation: The nitrogen atom in the thiazolidine ring can be alkylated, allowing for the introduction of diverse substituents. [ [] ]
N-Mannich base formation: This reaction introduces a beta-amino-ketone moiety onto the thiazolidine ring, potentially influencing the compound's biological activity. [ [] ]
Cycloaddition reactions: The presence of both a C=S and a C=C bond in the thiazolidine-2,4-dione structure can facilitate [2+3] cycloaddition reactions with diazo compounds. These reactions lead to the formation of spirocyclic compounds with potentially altered biological properties. [ [] ]
Compound Description: This compound is a 2,4-thiazolidinedione derivative investigated for its potential as an α-glucosidase inhibitor. Studies indicate it demonstrates potent inhibitory activity against the α-glucosidase enzyme [].
Relevance: Both this compound and the target compound, 5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, share the core structure of a 1,3-thiazolidine-2,4-dione ring with a benzylidene substituent at the 5-position. This structural similarity suggests potential for similar biological activities.
Compound Description: This series of compounds incorporates both benzimidazole and thiazolidinedione moieties, aiming to combine their potential antihyperglycemic properties []. Some derivatives within this series (specifically 40a, 40b, 40e, and 40h) showed significant glucose-lowering effects in rats compared to controls and the standard drug pioglitazone [].
Relevance: These compounds share the 1,3-thiazolidine-2,4-dione core with a benzylidene substituent at the 5-position with the target compound. The presence of various substituents on the benzylidene ring allows for exploration of structure-activity relationships and optimization of antidiabetic activity.
Compound Description: This set of seven novel derivatives (5a-5g) was synthesized and tested for antidiabetic activity. The compounds were synthesized by a three-step process involving the preparation of 1,3-Thiazolidine 2,4-Dione, followed by condensation with various substituted benzaldehyde derivatives, and finally, the formation of N-Mannich base derivatives []. In animal models, derivatives 5a, 5b, 5e, and 5f showed significant blood glucose lowering effects compared to controls [].
Relevance: This series, along with the target compound 5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, belong to the class of 5-benzylidene thiazolidine-2,4-dione derivatives. The variations in substituents at the 3-position of the thiazolidine-2,4-dione ring and the benzylidene ring allow for investigating the impact of different structural modifications on antidiabetic activity.
5-(Hydroxybenzylidene)thiazolidine-2,4-diones
Compound Description: This group of compounds serves as intermediates in the synthesis of diesters being evaluated for cytotoxic activity against the MCF-7 cell line []. These compounds are formed via Knoevenagel condensation of thiazolidine-2,4-dione with various hydroxybenzaldehydes [].
Relevance: The 5-(hydroxybenzylidene)thiazolidine-2,4-diones are structurally analogous to the target compound, differing primarily in the substituents on the benzylidene ring. This close structural relationship makes them relevant for understanding the structure-activity relationship of this class of compounds.
Compound Description: These compounds act as dipolarophiles in three-component 1,3-dipolar cycloaddition reactions with isatin derivatives and 1,2,3,4-tetrahydroisoquinoline []. This reaction leads to the formation of unusual rhodanine analogues, which demonstrate in vitro and in vivo antidiabetic activity, specifically as α-amylase inhibitors [].
Relevance: While structurally similar to the target compound, these compounds differ in the presence of a thioxo group instead of a 4-oxo group in the thiazolidine ring. This difference highlights a key structural modification that can significantly impact the reactivity and biological activity of these compounds.
(Z)-5-benzylidenethiaazolidin-2,4-dione
Compound Description: This compound acts as a dipolarophile in a three-component 1,3-dipolar cycloaddition reaction, reacting with acenaphthenequinone and thiazolidine-4-carboxylic acid to produce a series of novel spiro compounds [].
Relevance: This compound represents a simplified core structure of the target compound, 5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. Understanding its reactivity and behavior in chemical reactions provides insights into the potential synthetic modifications and transformations applicable to the target compound.
Compound Description: This compound is a novel tyrosinase inhibitor designed as a hybrid structure based on the structural features of (Z)-5-(substituted benzylidene)thiazolidine-2,4-diones and 2-(substituted phenyl)benzo[d]thiazoles, both known tyrosinase inhibitors. MHY1498 showed potent dose-dependent inhibition of mushroom tyrosinase in vitro, with an IC50 value significantly lower than the positive control, kojic acid [].
Relevance: While not directly containing the thiazolidine-2,4-dione ring, MHY1498 incorporates a (Z)-benzylidene moiety similar to the target compound. The design rationale behind MHY1498 highlights the importance of the (Z)-benzylidene moiety for tyrosinase inhibitory activity, suggesting that the target compound may also possess this activity.
3-(2-bromo-benzyl)-5-(4methylsufonyl-benzylidene)-thiazolidine-2,4-dione (LPSF/GQ-125) and 3-(2,6-difluorobenzyl)-5-(4-methylsufonyl-benzylidene)-thiazolidine-2,4-dione (LPSF/GQ-192)
Compound Description: These thiazolidinedione derivatives were investigated for their anti-inflammatory, antiarthritic, and antinociceptive activities [].
Relevance: These compounds share the 1,3-thiazolidine-2,4-dione core and the 5-benzylidene substituent with the target compound. Variations in the substituents at the 3-position of the thiazolidine ring and the benzylidene ring in these compounds provide valuable information for understanding the structure-activity relationships within this class, particularly regarding their anti-inflammatory properties.
Compound Description: This group of thiazolidine derivatives was synthesized and evaluated for their anti-inflammatory activity. The study aimed to develop compounds with potentially reduced gastrointestinal and renal toxicity compared to traditional nonsteroidal anti-inflammatory drugs by targeting selective COX-2 inhibition [].
Relevance: These compounds are structurally related to the target compound, 5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, sharing the 1,3-thiazolidine-2,4-dione core and the 5-benzylidene substituent. The key difference lies in the presence of a 4-chlorobenzyl group at the 3-position of the thiazolidine ring, providing insights into the impact of substituents at this position on anti-inflammatory activity.
Compound Description: These are benzimidazole-thiazolidinedione hybrids synthesized as potential antidiabetic agents. They demonstrated the ability to increase the mRNA expression of PPARγ and GLUT-4, proteins crucial for glucose homeostasis, in adipocytes. In vivo studies confirmed their robust antihyperglycemic activity, suggesting their potential for managing type 2 diabetes mellitus [].
Relevance: Similar to the target compound, these compounds feature a 1,3-thiazolidine-2,4-dione ring with a benzylidene substituent at the 5-position. The inclusion of a benzimidazole moiety linked through a methoxy group on the benzylidene ring highlights the potential of incorporating heterocyclic moieties for enhancing antidiabetic activity.
Compound Description: These compounds, synthesized by reacting (E)-5-benzylidene-3-((2-hydroxyethoxy)methyl)thiazolidine-2,4-dione with ethyl phosphorodichloridate followed by various heterocyclic amines, were evaluated for their α-amylase inhibitory activity. Several of these compounds showed good binding energies in silico and exhibited moderate to good inhibition of α-amylase in vitro [].
Relevance: Although structurally distinct from the target compound, this group highlights the versatility of the thiazolidine-2,4-dione scaffold for developing enzyme inhibitors. The presence of the (E)-5-benzylidene moiety in these compounds underscores its potential relevance in medicinal chemistry for targeting different therapeutic areas.
Compound Description: These derivatives were synthesized using a simple and efficient method employing readily available reagents. The synthesis involves a multistep process starting with the preparation of thiazolidene-2,4-dione, followed by reactions with substituted benzaldehydes and formaldehyde [].
5-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
Compound Description: This compound is identified as an impurity (Impurity II) in the bulk drug pioglitazone, a thiazolidinedione antidiabetic drug. The presence of this impurity highlights the importance of monitoring and controlling impurities during drug synthesis [].
Relevance: This compound represents a key structural fragment of the target compound, 5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. Understanding its formation and potential reactivity is crucial for optimizing the synthesis of the target compound and minimizing the generation of similar impurities.
Quinoline-thiazolidinedione derivatives
Compound Description: This series combines thiazolidinedione and quinoline moieties, aiming to harness their individual antidiabetic and other biological activities. Five of these derivatives exhibited varying degrees of oral hypoglycemic activity in screenings [].
Relevance: These compounds, though structurally different from the target compound in their aromatic ring system, exemplify the exploration of diverse heterocyclic frameworks linked to thiazolidinediones for developing novel antidiabetic agents. The presence of the thiazolidinedione moiety links them to the target compound's potential therapeutic applications.
Compound Description: These novel glitazone derivatives were designed to explore partial and dual agonistic activities on peroxisome proliferator-activated receptors (PPARs) as potential treatments for type 2 diabetes mellitus with improved safety profiles compared to full PPAR-γ agonists [].
Relevance: This series shares the 1,3-thiazolidine-2,4-dione core and the 5-benzylidene substituent with the target compound. The variations in the substituents on the benzylidene ring in this series, specifically the introduction of a phenoxypropoxy group, are designed to modulate PPAR activity. This approach highlights the importance of substituent modifications in influencing the binding affinity and selectivity towards specific biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.